molecular formula C17H21BrO3 B4593971 ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate

ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate

Cat. No.: B4593971
M. Wt: 353.2 g/mol
InChI Key: COBBHAGEVJOWSY-FMIVXFBMSA-N
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Description

Ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate is a useful research compound. Its molecular formula is C17H21BrO3 and its molecular weight is 353.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.06741 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utility and Chemical Transformations

Ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate is a compound of interest in synthetic organic chemistry due to its potential as an intermediate in various chemical transformations. Research has focused on its preparation, structure, and applications in synthesis, demonstrating its versatility and importance in organic synthesis.

  • Preparation and Structural Analysis : The preparation of structurally related ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate illustrates the compound's synthetic accessibility. X-ray structure analysis has been employed to characterize its structure, revealing significant insights into its molecular geometry and potential reactivity patterns (Strelow, Voss, & Adiwidjaja, 1992).

  • Synthetic Applications : this compound serves as a precursor in complex synthetic sequences. For instance, its use in the synthesis of (±)-coronafacic acid through a series of transformations including Wessely oxidation and intramolecular Diels–Alder reactions showcases its potential in the construction of complex molecules (Yates, Bhamare, Granger, & Macas, 1993).

  • Isomerization and Cyclization Reactions : The compound's involvement in isomerization and cyclization reactions further underscores its utility in organic synthesis. Research on the isomerization reaction of olefin using RuClH(CO)(PPh3)3 demonstrates the capability of this compound derivatives to undergo structural modifications, enabling the synthesis of diverse organic frameworks (Wakamatsu, Nishida, Adachi, & Mori, 2000).

  • Chiral Resolution and Enantiomeric Studies : The chiral resolution and simulation studies of related compounds demonstrate the potential for this compound in enantioselective synthesis. This aspect is crucial for the development of methodologies aimed at producing enantiomerically pure compounds, which are important in pharmaceutical applications (Ali et al., 2016).

Properties

IUPAC Name

ethyl (E)-5-(4-bromophenyl)-2,2-diethyl-3-oxopent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrO3/c1-4-17(5-2,16(20)21-6-3)15(19)12-9-13-7-10-14(18)11-8-13/h7-12H,4-6H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBBHAGEVJOWSY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)C=CC1=CC=C(C=C1)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C(=O)/C=C/C1=CC=C(C=C1)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate
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ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate
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ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate
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ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate
Reactant of Route 5
ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate
Reactant of Route 6
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ethyl 5-(4-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate

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